N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as L-765,314, is a chemical compound with potential applications in scientific research. It is a selective antagonist of the dopamine D1 receptor and has been studied for its potential use in treating neurological disorders such as Parkinson's disease and schizophrenia. In
Mécanisme D'action
N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is involved in the regulation of motor function and cognitive processes. By blocking the dopamine D1 receptor, N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can modulate the release of dopamine in the brain, which can improve motor function and cognitive processes.
Biochemical and Physiological Effects:
N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to improve motor function in animal models of Parkinson's disease by blocking the dopamine D1 receptor and modulating the release of dopamine in the brain. It has also been studied for its potential use in treating schizophrenia by modulating the release of dopamine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its selectivity for the dopamine D1 receptor, which allows for more precise modulation of dopamine release in the brain. However, one limitation is that it may not be effective in all animal models of Parkinson's disease or schizophrenia, and further research is needed to determine its efficacy in humans.
Orientations Futures
For research on N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide include further studies on its efficacy in treating Parkinson's disease and schizophrenia in humans, as well as studies on its potential use in treating other neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration of N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide for therapeutic use.
Méthodes De Synthèse
The synthesis of N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves several steps, starting with the reaction of 4-methylbenzonitrile with ethyl oxalate to form 4-methylphenylglyoxylate. This intermediate is then reacted with hydrazine hydrate to form 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The final step involves the reaction of this intermediate with N-methyl-N-(3-chloropropyl)benzamide to form N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide.
Applications De Recherche Scientifique
N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been studied for its potential use in treating neurological disorders such as Parkinson's disease and schizophrenia. It has been found to be a selective antagonist of the dopamine D1 receptor, which is involved in the regulation of motor function and cognitive processes. Studies have shown that N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can improve motor function in animal models of Parkinson's disease and may have potential as a treatment for the disease. It has also been studied for its potential use in treating schizophrenia, as the dopamine D1 receptor is involved in the regulation of dopamine release in the brain.
Propriétés
IUPAC Name |
N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-8-10-14(11-9-13)17-19-16(23-20-17)12-21(2)18(22)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPJVRMCSOINHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.